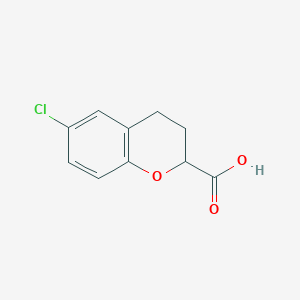

6-Chlorochroman-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVQVPBZOASIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)OC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874153 | |

| Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 6-CHLORO-2,3- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40026-24-2 | |

| Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 6-CHLORO-2,3- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chlorochroman-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 6-Chlorochroman-2-carboxylic acid, a molecule of significant interest in medicinal chemistry. Understanding these fundamental characteristics is paramount for researchers engaged in the design and development of novel therapeutics, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This document will delve into the experimental determination and theoretical understanding of these properties, offering both field-proven insights and detailed methodologies.

Introduction: The Significance of this compound in Drug Discovery

This compound (CAS Number: 40026-24-2) belongs to the chroman class of heterocyclic compounds.[1][2][3] The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The specific substitution of a chlorine atom at the 6-position and a carboxylic acid at the 2-position of the chroman ring system imparts distinct electronic and steric properties that are critical to its biological function.

Notably, this compound and its analogs have been investigated as antagonists of cholesterol biosynthesis.[4] This biological activity positions the compound as a lead structure for the development of agents targeting metabolic disorders and cardiovascular diseases. Furthermore, it has been shown to inhibit the biosynthesis of prostaglandin E2, suggesting potential anti-inflammatory applications. A thorough characterization of its physicochemical properties is therefore a critical step in optimizing its therapeutic potential and developing viable drug delivery systems.

Core Physicochemical Properties

A molecule's journey from administration to its site of action is governed by its intrinsic physicochemical properties. For this compound, the interplay between its lipophilicity, acidity, and solid-state characteristics dictates its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure and Identity

-

Chemical Name: this compound

-

Synonyms: 6-Chloro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[1]

-

Molecular Weight: 212.63 g/mol

Table 1: Summary of Key Physicochemical Properties of this compound

| Property | Value | Significance in Drug Development |

| Melting Point (°C) | Data not available in searched literature | Influences purity, stability, and formulation development. |

| Boiling Point (°C) | Data not available in searched literature | Relevant for purification and assessing thermal stability. |

| Solubility | Data not available in searched literature | Critical for absorption, formulation, and bioavailability. |

| pKa | Data not available in searched literature | Governs the extent of ionization at physiological pH, impacting solubility and membrane permeability. |

| LogP | Data not available in searched literature | A measure of lipophilicity, which is crucial for membrane transport and distribution. |

Experimental Determination of Physicochemical Properties

The following sections outline the standard experimental protocols for determining the key physicochemical properties of this compound. The causality behind these experimental choices is emphasized to provide a deeper understanding of the data generated.

Melting Point Determination

The melting point of a solid crystalline substance is a fundamental physical property that provides an indication of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

Causality: A pure crystalline solid has a well-defined lattice structure requiring a specific amount of thermal energy to break down. Impurities disrupt this lattice, leading to a depression and broadening of the melting point.

Diagram 1: Workflow for Melting Point Determination

References

An In-depth Technical Guide to 6-Chlorochroman-2-carboxylic acid: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chlorochroman-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its molecular structure, synthesis, physicochemical properties, and known biological activities, offering insights for its application in research and drug development.

Molecular Identity and Structure

This compound is a synthetic organic compound belonging to the chroman class of heterocyclic compounds. Its structure features a chroman core, which is a bicyclic system consisting of a benzene ring fused to a dihydropyran ring. A chlorine atom is substituted at the 6-position of the benzene ring, and a carboxylic acid group is attached to the 2-position of the dihydropyran ring.

Chemical Formula: C₁₀H₉ClO₃[1][2]

Molecular Weight: 212.63 g/mol [1][2]

Synonyms: 6-chloro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[1]

The presence of the chiral center at the C2 position means that this compound can exist as a racemic mixture of two enantiomers, (R)-6-Chlorochroman-2-carboxylic acid and (S)-6-Chlorochroman-2-carboxylic acid. The stereochemistry can play a crucial role in its biological activity and interaction with chiral biological targets.

Molecular Structure of this compound

References

An In-Depth Technical Guide to the Synthesis of 6-Chlorochroman-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorochroman-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, recognized for its presence in a variety of pharmacologically active agents. Its rigid, chiral scaffold allows for precise three-dimensional positioning of functional groups, making it a valuable intermediate in drug discovery. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering field-proven insights into experimental choices, detailed step-by-step protocols, and a discussion of the underlying chemical principles. The narrative is grounded in authoritative references to ensure scientific integrity and to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Chroman Scaffold

The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry due to its prevalence in natural products with diverse biological activities, including antioxidants like vitamin E. The incorporation of a carboxylic acid at the 2-position introduces a critical handle for further chemical modification and a potential point of interaction with biological targets. The 6-chloro substituent modulates the electronic properties of the aromatic ring and can influence the compound's pharmacokinetic and pharmacodynamic profile.

This guide will focus on the most established and practical synthetic routes to racemic this compound, as well as considerations for achieving enantiopure forms, which are often essential for targeted therapeutic applications.

Retrosynthetic Analysis and Key Strategic Considerations

A logical retrosynthetic disconnection of this compound points to two primary strategies, both of which involve the formation of the chroman ring system from a substituted phenol.

Figure 1: Retrosynthetic analysis of this compound.

Pathway 1 (The Chromanone Route): This is arguably the more direct and commonly employed route. It involves the reaction of 4-chlorophenol with a three-carbon electrophile, such as a pyruvic acid derivative, to form a β-phenoxy-α-ketoacid, which then undergoes an intramolecular Friedel-Crafts acylation to yield the 6-chloro-4-oxochroman-2-carboxylic acid intermediate. Subsequent reduction of the C4-ketone furnishes the target chroman.

Pathway 2 (The Chromone Route): This pathway commences with the reaction of a p-substituted phenol derivative with an acrylate or a related synthon to construct a 6-chlorochromone-2-carboxylic acid intermediate. A key challenge in this route is the selective reduction of both the C4-ketone and the C2-C3 double bond of the pyrone ring to afford the desired chroman structure.

Synthesis Pathway 1: The Chromanone Route (Recommended)

This pathway offers a reliable and scalable approach to this compound. The following protocol is adapted from established procedures for the synthesis of the analogous 6-fluorochroman-2-carboxylic acid, a well-documented process in the patent literature[1].

Overall Reaction Scheme

Figure 2: Overall reaction scheme for the synthesis of this compound via the chromanone route.

Detailed Experimental Protocol

Step 1: Michael Addition to form Dimethyl 2-((4-chlorophenyl)oxy)maleate

-

To a stirred solution of 4-chlorophenol (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a non-nucleophilic base like triethylamine (Et3N, ~0.1 eq).

-

Cool the mixture in an ice bath and add dimethyl acetylenedicarboxylate (1.05 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed.

-

Remove the solvent under reduced pressure. The resulting crude product is typically used in the next step without further purification.

-

Expertise & Experience: The use of a non-nucleophilic base is crucial to promote the Michael addition of the phenoxide to the electron-deficient alkyne without competing with the desired reaction. The reaction is exothermic, hence the initial cooling and dropwise addition are important for safety and to minimize side reactions.

Step 2: Hydrolysis to 2-((4-Chlorophenyl)oxy)maleic acid

-

Dissolve the crude dimethyl 2-((4-chlorophenyl)oxy)maleate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (NaOH, ~2.5 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the hydrolysis by TLC until the starting ester is no longer visible.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl).

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the diacid.

Step 3: Intramolecular Friedel-Crafts Acylation to 6-Chloro-4-oxochroman-2-carboxylic acid

-

Carefully add the dried 2-((4-chlorophenyl)oxy)maleic acid portion-wise to an excess of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, with stirring.

-

Heat the mixture to 80-90 °C for 2-3 hours. The reaction mixture will become a dark, viscous solution.

-

Monitor the cyclization by taking small aliquots, quenching with water, and analyzing by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield the crude 6-chloro-4-oxochroman-2-carboxylic acid.

-

Trustworthiness: The intramolecular Friedel-Crafts acylation is a self-validating system as the cyclization will proceed in a predictable manner due to the ortho-para directing effect of the ether oxygen and the activating nature of the carboxylic acid groups for electrophilic aromatic substitution.

Step 4: Catalytic Hydrogenation to this compound

-

In a high-pressure hydrogenation vessel, suspend the crude 6-chloro-4-oxochroman-2-carboxylic acid in a suitable solvent, such as glacial acetic acid.

-

Add a catalytic amount of palladium on carbon (5-10% Pd/C, ~1-5 mol% Pd).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Heat the mixture to 50-70 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

-

After the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Authoritative Grounding: The catalytic hydrogenation of the ketone to a methylene group is a well-established transformation.[2][3][4] The choice of palladium on carbon is a standard and effective catalyst for this type of reduction.[1]

Quantitative Data (Illustrative)

The following table provides illustrative data based on the synthesis of the analogous 6-fluoro compound.[1] Actual yields for the 6-chloro derivative may vary.

| Step | Reaction | Typical Yield | Purity |

| 1 & 2 | Michael Addition & Hydrolysis | 85-95% | >95% |

| 3 | Friedel-Crafts Acylation | 70-85% | >90% (crude) |

| 4 | Catalytic Hydrogenation | 80-90% | >98% (after recrystallization) |

Synthesis Pathway 2: The Chromone Route

This alternative pathway proceeds via a 6-chlorochromone-2-carboxylic acid intermediate. While viable, it can present challenges in the final reduction step.

Overall Reaction Scheme

Figure 3: Overall reaction scheme for the synthesis of this compound via the chromone route.

Discussion of Key Steps and Challenges

The initial Claisen condensation of 5'-chloro-2'-hydroxyacetophenone with diethyl oxalate in the presence of a strong base like sodium ethoxide is a standard method for constructing the chromone ring system.[5] Subsequent hydrolysis yields the 6-chlorochromone-2-carboxylic acid.

The critical and often challenging step is the complete reduction of the chromone intermediate. Catalytic hydrogenation must reduce both the C4-ketone and the C2-C3 double bond. In some cases, partial reduction can lead to the formation of the corresponding chromanone or other byproducts. The reaction conditions, including catalyst choice, solvent, temperature, and hydrogen pressure, must be carefully optimized to achieve the desired fully saturated chroman ring.

Enantioselective Synthesis and Resolution

The synthesis pathways described above yield a racemic mixture of (R)- and (S)-6-Chlorochroman-2-carboxylic acid. For many pharmaceutical applications, a single enantiomer is required. Two primary strategies can be employed to obtain enantiopure material:

1. Chiral Resolution of the Racemic Mixture: This is a classical and often practical approach. It involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine resolving agent, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.[4][6] The resulting diastereomeric salts can then be separated by fractional crystallization due to their different solubilities. Subsequent acidification of the separated salts liberates the individual enantiomers of this compound.

2. Asymmetric Synthesis: Modern organocatalysis offers promising avenues for the direct enantioselective synthesis of chroman derivatives.[3][7][8][9] While a specific organocatalytic method for this compound is not widely reported, related asymmetric syntheses of chromanes suggest that this is a feasible and highly desirable area for future research and development. Such methods could involve, for example, an asymmetric Michael addition of 4-chlorophenol to an α,β-unsaturated carbonyl compound catalyzed by a chiral organocatalyst.

Conclusion

The synthesis of this compound is a well-established process in medicinal chemistry, with the chromanone route representing a robust and reliable pathway. This guide has provided a detailed, step-by-step protocol, grounded in authoritative literature, to enable researchers to confidently produce this valuable intermediate. The discussion of alternative routes and strategies for obtaining enantiopure material offers a comprehensive overview of the synthetic landscape for this important molecule. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the development of novel and efficient asymmetric syntheses of this compound and its derivatives will remain an active and important area of chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

The Role of 6-Chlorochroman-2-carboxylic Acid in Modern Research and Drug Discovery

An In-Depth Technical Guide for Researchers

Abstract

6-Chlorochroman-2-carboxylic acid (CAS No: 40026-24-2) is a heterocyclic building block that has garnered significant interest within the scientific community.[1][2][3] Its rigid chroman scaffold, combined with the reactive carboxylic acid moiety and the influential chloro-substituent, makes it a versatile tool in medicinal chemistry and pharmacological research. This guide provides an in-depth analysis of its core applications, moving beyond simple cataloging of facts to explore the causality behind its use in experimental design. We will delve into its function as a critical chemical intermediate for synthesizing novel therapeutic agents and examine its intrinsic biological activities, supported by detailed experimental workflows and mechanistic diagrams.

Core Chemical Attributes and Strategic Importance

This compound is a derivative of the benzopyran ring system. Its strategic value in research stems from several key features:

-

Structural Scaffold: The chroman core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including antioxidants like Vitamin E.

-

Reactive Handle: The carboxylic acid group at the 2-position serves as a versatile synthetic handle for derivatization, enabling the exploration of structure-activity relationships (SAR) through the formation of amides, esters, and other functional groups.

-

Electronic Modulation: The chlorine atom at the 6-position significantly modulates the electronic properties of the aromatic ring, which can enhance binding affinity to biological targets and improve pharmacokinetic properties. The inclusion of chlorine is a well-established strategy in drug discovery, with over 250 FDA-approved chlorinated drugs on the market.[4][5]

| Chemical Property | Value | Source |

| CAS Number | 40026-24-2 | [1][2] |

| Molecular Formula | C₁₀H₉ClO₃ | [1][2] |

| Molecular Weight | 212.63 g/mol | [1] |

| Purity (Typical) | ≥97% | [1][2] |

| Synonyms | 6-chloro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [2][3] |

Application as a Versatile Chemical Intermediate

The primary use of this compound in research is as a starting material for the synthesis of more complex, biologically active molecules.[6] Its structural framework is a cornerstone for building compounds targeting a range of therapeutic areas.

Synthesis of Novel PPARα/γ Dual Agonists

Research has demonstrated that derivatives of the chroman-2-carboxylic acid scaffold are potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Specifically, (2R)-2-Ethylchromane-2-carboxylic acids have been identified as novel PPARα/γ dual agonists, which are valuable as both antihyperglycemic and hypolipidemic agents.[7] While this study focuses on an ethyl-substituted analog, this compound serves as a key precursor for creating libraries of such compounds, where the chloro-substituent can be used to fine-tune activity and selectivity.

Development of Anti-inflammatory and Antimicrobial Agents

The related compound, 6-chlorochromone-2-carboxylic acid, is utilized to construct chromone derivatives that exhibit kinase inhibition, antimicrobial, and anti-inflammatory properties.[6][8] The chroman (the saturated form) serves a similar role, allowing researchers to explore the impact of scaffold saturation on biological activity. The general workflow involves using the carboxylic acid as an anchor point for coupling with various amine- or alcohol-containing fragments to generate a diverse chemical library for screening.

Experimental Workflow: Synthesis of a Derivative Library

The following diagram outlines the logical flow for leveraging this compound as a foundational building block in a drug discovery program.

Caption: General workflow for creating a derivative library from the core scaffold.

Intrinsic Biological and Pharmacological Activities

Beyond its role as a synthetic intermediate, this compound and its close analogs exhibit direct biological effects that are of significant research interest.

Antagonism of Cholesterol Biosynthesis and Lipolysis

Pioneering work published in the Journal of Medicinal Chemistry established 6-chlorochroman-2-carboxylic acids as antagonists of cholesterol biosynthesis and lipolysis in vitro.[7] This activity positions the compound as a valuable tool for studying lipid metabolism and as a lead structure for developing new hypolipidemic agents. The research involved evaluating its ability to interfere with key pathways in liver homogenates, providing a direct measure of its effect on lipid production.

Inhibition of Prostaglandin E2 (PGE2) Biosynthesis

This compound has been shown to inhibit the biosynthesis of prostaglandin E2 (PGE2). This anti-inflammatory effect is achieved by targeting and inhibiting the phospholipase A2 (PLA2) enzyme. PLA2 is responsible for liberating arachidonic acid from cell membranes, which is the rate-limiting step in the production of prostaglandins and other inflammatory mediators.

By blocking this initial step, the compound effectively reduces the downstream cascade, leading to several measurable effects:

-

Decreased Platelet Activation and Aggregation: Reduced prostaglandin levels result in lower platelet activity.

-

Reduced Malondialdehyde Levels: It has been shown to decrease malondialdehyde, an indicator of oxidative stress, in rat liver cells.

-

Inhibition of Collagen Synthesis: The compound is also capable of inhibiting collagen synthesis.

These combined activities suggest its potential utility in research related to cardiovascular disease and inflammatory conditions.

Signaling Pathway: Mechanism of PLA2 Inhibition

The following diagram illustrates the molecular mechanism by which this compound exerts its anti-inflammatory effects.

References

- 1. 40026-24-2 | this compound - Moldb [moldb.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [stenutz.eu]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 6-Chlorochromone-2-carboxylic Acid [myskinrecipes.com]

6-Chlorochroman-2-carboxylic acid discovery and history

An In-Depth Technical Guide to 6-Chlorochroman-2-carboxylic Acid: From Discovery to Modern Applications

Introduction

This compound is a heterocyclic compound featuring a chroman core structure substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 2-position. As a chiral molecule, it exists as two enantiomers, (R)- and (S)-6-chlorochroman-2-carboxylic acid. This compound has garnered interest within the scientific community primarily as a synthetic intermediate and a scaffold for the development of biologically active molecules. Its history is rooted in the exploration of hypolipidemic agents and has evolved to encompass a range of biochemical investigations. This guide provides a comprehensive overview of its discovery, synthesis, and biological significance, tailored for professionals in chemical and pharmaceutical research.

Part 1: Historical Context and Discovery

The first significant and detailed report on this compound emerged in the early 1970s from the laboratory of Donald T. Witiak. Research at that time was heavily focused on developing novel agents to manage high cholesterol and lipid levels, a major risk factor for cardiovascular disease. The work was built upon the interest in hypolipidemic agents like α-(4-chlorophenoxy)-α-methylpropionic acid.

In a seminal 1971 paper published in the Journal of Medicinal Chemistry, Witiak and his colleagues described the synthesis and biological evaluation of a series of 6-chlorochroman-2-carboxylic acids.[1][2] The core scientific rationale was to explore cyclic analogs of existing drugs to understand structure-activity relationships and potentially develop compounds with improved therapeutic profiles. The chroman ring system was chosen to impart conformational rigidity compared to the flexible side chains of existing lipid-lowering agents. This foundational study laid the groundwork for future investigations into the biological activities of this and related chroman derivatives.

Part 2: Synthesis and Methodologies

The synthesis of chroman-2-carboxylic acids has been approached through several routes. The original 1971 synthesis by Witiak et al. provides a classic example of the chemical logic and challenges involved.[2] More recent advancements have sought to optimize these processes, particularly for related halogenated analogs.

Classical Synthetic Approach

The initial synthesis involved a multi-step process starting from p-chlorophenol. A key intermediate, β-(2-hydroxy-5-chlorobenzoyl)acrylic acid, was prepared and then subjected to cyclization. However, this route presented significant challenges. For instance, attempts to reduce the double bond in the precursor chromone ring were often unsuccessful, leading to the formation of dimers or complex mixtures of products under various catalytic hydrogenation conditions.[2] This highlights a critical aspect of synthetic chemistry: the reactivity of a molecule is not merely the sum of its functional groups, and unexpected side reactions can dominate.

A more successful pathway involved the cyclization of a β-(2-hydroxyaroyl)acrylate, a method adapted from earlier work by Cocker and coworkers.[2]

Representative Experimental Protocol

The following protocol is a representative synthesis for a halogenated chroman-2-carboxylic acid, based on established chemical principles for this class of compounds. The synthesis of the fluoro-analog, for example, starts from p-fluorophenol.[3][4]

Step 1: Synthesis of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

-

Reaction Setup: In a four-necked flask, dissolve p-fluorophenol in methanol.[4]

-

Addition Reaction: Introduce dimethyl acetylenedicarboxylate to initiate an addition reaction, forming dimethyl 2-(p-fluorophenoxy)acetylenedicarboxylate.

-

Hydrolysis: The resulting product is hydrolyzed under alkaline conditions to yield 2-(p-fluorophenoxy)butenedioic acid.

-

Cyclization: The butenedioic acid derivative is then dissolved in concentrated sulfuric acid to facilitate a cyclization reaction, yielding 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[4]

Step 2: Catalytic Hydrogenation to 6-Fluorochroman-2-carboxylic acid

-

Hydrogenation: The 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid is placed in a high-pressure hydrogenation vessel with a 5% Palladium on carbon (Pd/C) catalyst in glacial acetic acid.[4]

-

Reaction Conditions: The vessel is pressurized with hydrogen gas (e.g., to 2.0 MPa) and heated (e.g., to 70-80°C).[4]

-

Workup: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then recrystallized to yield the final 6-fluorochroman-2-carboxylic acid.[4] A similar strategy is applicable for the 6-chloro analog.

Modern Synthetic Enhancements

While the classical methods are robust, modern organic synthesis often prioritizes efficiency, safety, and sustainability. For the closely related chromone-2-carboxylic acids, microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields.[5] This technique uses microwave energy to heat chemical reactions more efficiently than conventional methods, often leading to cleaner products and simplifying purification.[5]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway to a 6-halogenated chroman-2-carboxylic acid.

Caption: Generalized synthetic route to 6-halochroman-2-carboxylic acid.

Part 3: Biological Activity and Mechanism of Action

This compound and its derivatives have been investigated for a variety of biological activities, stemming from the initial exploration of their effects on lipid metabolism.

Modulation of Lipid Metabolism

The primary finding from the 1971 Witiak study was that this compound acts as an antagonist for cholesterol biosynthesis and lipolysis in vitro.[1][2] This activity positioned it as a compound of interest in the field of cardiovascular drug discovery.

Inhibition of Prostaglandin Synthesis

Further studies revealed a more specific mechanism of action. This compound inhibits the biosynthesis of prostaglandin E2 (PGE2) by targeting the phospholipase A2 enzyme. This enzyme is critical for releasing arachidonic acid from cell membranes, which is the precursor for prostaglandins and other inflammatory mediators. By inhibiting this step, the compound can reduce platelet activation and aggregation, processes central to thrombosis and cardiovascular events. This mechanism also explains its observed ability to reduce malondialdehyde levels, a marker of oxidative stress.

Visualization of Mechanism of Action

This diagram illustrates the inhibitory effect of this compound on the arachidonic acid cascade.

Caption: Inhibition of Phospholipase A2 by this compound.

Broader Therapeutic Potential of the Scaffold

The chroman-2-carboxylic acid scaffold has proven to be a versatile template for drug discovery. For instance, derivatives have been synthesized and evaluated for their ability to inhibit nuclear factor-kappaB (NF-κB), a key transcription factor involved in inflammatory responses.[6] Specifically, N-substituted phenylamides of 6- or 7-methylchroman-2-carboxylic acid have shown potent inhibitory activity in cellular assays.[6] Furthermore, the 6-fluoro analog is a key chiral building block for important pharmaceuticals.[7][8] These findings underscore the value of this compound not just as a standalone agent, but as a foundational structure for generating new therapeutic leads.

Part 4: Physicochemical Data and Specifications

A summary of the key identifiers and properties of this compound is provided below for easy reference.

| Property | Value | Source |

| CAS Number | 40026-24-2 | [9][10] |

| Molecular Formula | C₁₀H₉ClO₃ | [9][10] |

| Molecular Weight | 212.63 g/mol | [9] |

| IUPAC Name | 6-chloro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [9] |

| Synonyms | 6-chloro-2-chromanecarboxylic acid | [11] |

| Physical Form | Solid | [11] |

| Purity (Typical) | >97% | [10][11] |

Conclusion

From its rational design in the early 1970s as a potential hypolipidemic agent, this compound has evolved into a valuable tool for chemical and biological research. The initial studies by Witiak et al. not only introduced the compound but also provided crucial insights into the synthetic challenges and structure-activity relationships of chroman derivatives. Subsequent research has elucidated a more defined mechanism of action involving the inhibition of phospholipase A2, linking the compound to the modulation of inflammatory pathways. Today, this compound and its halogenated analogs serve as important scaffolds and chiral building blocks in the synthesis of novel, biologically active molecules, demonstrating a lasting legacy that extends far beyond its original intended application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]

- 5. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound [stenutz.eu]

- 10. calpaclab.com [calpaclab.com]

- 11. This compound | 40026-24-2 [sigmaaldrich.com]

Spectral Analysis of 6-Chlorochroman-2-carboxylic acid: A Technical Guide

Molecular Structure and Spectroscopic Overview

6-Chlorochroman-2-carboxylic acid (CAS No. 40026-24-2) possesses a chroman backbone, a bicyclic system containing a dihydropyran ring fused to a benzene ring.[1][2] The structure is further functionalized with a chlorine atom at the 6-position of the aromatic ring and a carboxylic acid group at the 2-position of the dihydropyran ring. These features give rise to a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, chiral, and aliphatic protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm, a characteristic feature of carboxylic acids.[3][4][5][6][7][8] This significant downfield shift is due to deshielding effects from the electronegative oxygen atoms and the anisotropic effect of the carbonyl group.[7][8]

The protons on the aromatic ring will present as a complex splitting pattern. The proton at position 5 (ortho to the chlorine) is expected to be a doublet, while the protons at positions 7 and 8 will likely appear as a doublet and a doublet of doublets, respectively, due to their coupling with each other.

The protons on the dihydropyran ring, specifically at the C3 and C4 positions, will show characteristic signals for an aliphatic system adjacent to an oxygen atom and an aromatic ring. The proton at the C2 position, being adjacent to the carboxylic acid group, will be deshielded and is expected to appear as a doublet of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| COOH | 10.0 - 12.0 | br s |

| H-5 | ~7.2 | d |

| H-7 | ~6.9 | dd |

| H-8 | ~6.8 | d |

| H-2 | 4.5 - 5.0 | dd |

| H-4 | 2.8 - 3.2 | m |

| H-3 | 2.0 - 2.5 | m |

Predicted chemical shifts are estimates based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. For this compound, ten distinct signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the 165-185 ppm region.[6][8][9] The aromatic carbons will resonate in the 110-160 ppm range, with the carbon bearing the chlorine atom (C-6) and the oxygen-bound carbon (C-8a) being the most deshielded in this region. The aliphatic carbons of the dihydropyran ring will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 170 - 180 |

| C-8a | 150 - 155 |

| C-6 | 128 - 133 |

| C-4a | 125 - 130 |

| C-5 | 125 - 130 |

| C-7 | 118 - 123 |

| C-8 | 115 - 120 |

| C-2 | 70 - 75 |

| C-4 | 25 - 30 |

| C-3 | 20 - 25 |

Predicted chemical shifts are estimates. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be crucial to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids.[8][10][11][12] This broadness is due to the strong intermolecular hydrogen bonding forming dimers. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak between 1700 and 1725 cm⁻¹.[11] The presence of the aromatic ring will give rise to C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-O stretching of the ether in the chroman ring and the carboxylic acid will be visible in the 1000-1300 cm⁻¹ fingerprint region. The C-Cl stretch is expected to appear in the 600-800 cm⁻¹ range.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium, Sharp |

| Ether/Carboxylic Acid | C-O Stretch | 1000 - 1300 | Medium to Strong |

| Alkyl Halide | C-Cl Stretch | 600 - 800 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₀H₉ClO₃), the molecular weight is 212.63 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 212 and an M+2 peak at m/z 214 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

The fragmentation of carboxylic acids often involves the loss of the hydroxyl group (-OH, 17 amu) and the entire carboxyl group (-COOH, 45 amu). A common fragmentation pathway for chroman derivatives involves a retro-Diels-Alder reaction.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To obtain the spectral data discussed, the following standard methodologies would be employed:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or pure KBr should be collected and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The outlined NMR, IR, and MS data, based on established chemical principles, serve as a valuable reference for researchers in the synthesis and characterization of this compound and its analogs. The provided protocols offer a standardized approach to obtaining experimental data, which would be the ultimate confirmation of the predicted spectral features.

References

- 1. This compound [stenutz.eu]

- 2. calpaclab.com [calpaclab.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. echemi.com [echemi.com]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

(R)-6-chlorochromane-2-carboxylic acid properties

An In-Depth Technical Guide to (R)-6-chlorochromane-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-6-chlorochromane-2-carboxylic acid is a chiral heterocyclic compound of significant interest within the pharmaceutical and life sciences industries. As a derivative of the chromane scaffold, its stereochemically defined structure makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. The carboxylic acid functional group is a key pharmacophore in hundreds of approved drugs, playing a critical role in a molecule's solubility, bioavailability, and interaction with biological targets.[1] The precise stereochemistry at the C2 position of the chromane ring is often crucial for pharmacological activity, making access to enantiomerically pure forms, such as the (R)-enantiomer, essential for drug development programs.[2]

This technical guide provides a comprehensive overview of the known properties, synthesis, analytical characterization, and applications of (R)-6-chlorochromane-2-carboxylic acid, designed for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of 6-chlorochromane-2-carboxylic acid are summarized below. While specific data for the (R)-enantiomer is not widely published, the molecular formula, weight, and the CAS Number for the racemic mixture are well-defined.

Key Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClO₃ | [3] |

| Molecular Weight | 212.63 g/mol | [3] |

| CAS Number | 40026-24-2 (for racemic mixture) | [3] |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, ether, and chlorinated solvents. | |

| Melting Point | Not specified in surveyed literature. | |

| Specific Optical Rotation | Not specified in surveyed literature. |

Molecular Structure

The structure features a chromane (3,4-dihydro-2H-1-benzopyran) ring system, chlorinated at the 6-position of the benzene ring. The chiral center is located at the 2-position (C2), which bears the carboxylic acid group. The "(R)" designation refers to the absolute stereochemistry at this carbon, as defined by the Cahn-Ingold-Prelog priority rules.

Caption: 2D structure of (R)-6-chlorochromane-2-carboxylic acid.

Synthesis and Manufacturing

Obtaining enantiomerically pure (R)-6-chlorochromane-2-carboxylic acid typically involves a two-stage process: first, the synthesis of the racemic mixture, followed by the separation of the desired (R)-enantiomer from the (S)-enantiomer through chiral resolution.

Stage 1: Synthesis of Racemic (±)-6-chlorochromane-2-carboxylic acid

A common and effective route to the racemic chromane core is via a condensation and subsequent intramolecular cyclization reaction starting from a substituted phenol.

Protocol: Synthesis of Racemic Acid

-

Reaction Setup: To a solution of 4-chlorophenol (1.0 eq) and ethyl pyruvate (1.1 eq) in a suitable solvent such as toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

-

Condensation: Heat the mixture to reflux with a Dean-Stark apparatus to remove water formed during the initial condensation reaction. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Scientific Rationale: The acid catalyst protonates the carbonyl of the pyruvate, activating it for nucleophilic attack by the phenol. The subsequent dehydration and cyclization steps are also acid-catalyzed.

-

-

Cyclization & Reduction: Cool the reaction mixture. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq), in portions. The in-situ formed chromone intermediate is reduced to the chromane.

-

Hydrolysis: After the reduction is complete, add a solution of sodium hydroxide (2.0 eq) in water/methanol and heat the mixture to reflux to hydrolyze the ethyl ester to the carboxylic acid.

-

Workup and Isolation: Cool the mixture, acidify with aqueous HCl to pH ~2 to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield racemic (±)-6-chlorochromane-2-carboxylic acid.

Stage 2: Chiral Resolution of the Racemic Mixture

The most established method for separating enantiomers of a carboxylic acid is through the formation of diastereomeric salts using a chiral base.[4][5]

Protocol: Classical Chiral Resolution

-

Salt Formation: Dissolve the racemic acid (1.0 eq) in a hot solvent (e.g., ethanol or acetonitrile). In a separate flask, dissolve a chiral resolving agent, such as (R)-(+)-1-phenylethylamine (0.5 eq), in the same solvent.[4]

-

Crystallization: Slowly add the amine solution to the acid solution. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to promote crystallization. The salt formed between the (R)-acid and the (R)-amine, or the (S)-acid and the (R)-amine, will have different solubilities, and one will preferentially crystallize.

-

Scientific Rationale: Enantiomers have identical physical properties, but diastereomers (like the (R,R) and (S,R) salts) have different properties, including solubility, allowing them to be separated by physical means like fractional crystallization.[5]

-

-

Isolation of Diastereomer: Filter the crystals and wash with a small amount of cold solvent. This solid is an enriched diastereomeric salt. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Add a strong acid (e.g., 2M HCl) and stir until the solid dissolves. The acid protonates the carboxylate and liberates the free (R)-6-chlorochromane-2-carboxylic acid into the organic layer, while the chiral amine remains in the aqueous layer as its hydrochloride salt.

-

Final Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched (R)-6-chlorochromane-2-carboxylic acid.

Caption: General workflow for the synthesis and resolution of the target compound.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the final compound is critical. A combination of spectroscopic and chromatographic techniques is employed.

| Technique | Expected Observations |

| ¹H NMR | Acidic O-H proton as a broad singlet around 10-12 ppm. Protons on the aromatic ring (C5, C7, C8) between 6.8-7.5 ppm. Protons on the dihydropyran ring (C2, C3, C4) between 2.0-5.0 ppm.[6] |

| ¹³C NMR | Carboxylic acid carbonyl carbon (C=O) between 160-180 ppm. Aromatic carbons between 115-155 ppm. Aliphatic carbons of the dihydropyran ring between 20-80 ppm.[6] |

| Infrared (IR) | A very broad O-H stretch from approx. 3300-2500 cm⁻¹. A sharp, strong carbonyl (C=O) stretch around 1710 cm⁻¹. Aromatic C=C stretches around 1600 and 1500 cm⁻¹.[7] |

| Mass Spec (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight (212.63 for C₁₀H₉ClO₃). Common fragments would include the loss of the carboxyl group (-COOH, M-45). |

| Chiral HPLC | Using a suitable chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified to determine the enantiomeric excess (ee%) of the final product. This is the definitive analysis for stereochemical purity.[8] |

Applications in Research and Drug Development

Chiral chromane-2-carboxylic acids and their derivatives are recognized as privileged scaffolds in medicinal chemistry.

-

Chiral Building Blocks: The primary application is as a starting material or key intermediate in the multi-step synthesis of drug candidates. The defined stereocenter at C2 is incorporated into the final target molecule.

-

Platelet Aggregation Inhibitors: Chromane derivatives have been investigated for their potential as inhibitors of platelet aggregation, a key process in thrombosis.[9]

-

Neuroprotective Agents: Related chromane structures have been explored as agonists for serotonin receptors, showing potential neuroprotective effects.[2]

-

General Drug Discovery: The carboxylic acid group can serve as a handle for further chemical modification (e.g., amide or ester formation) or as a key binding element to interact with amino acid residues (like arginine or lysine) in a protein's active site.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not widely available, data from closely related chloro- and fluoro-substituted carboxylic acids indicates the following precautions should be taken.[10][11]

-

Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[12]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[12]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

This guide provides a technical framework for understanding (R)-6-chlorochromane-2-carboxylic acid. Researchers should always consult specific literature and safety documentation relevant to their exact experimental context.

References

- 1. 6-CHLOROCHROMONE-2-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 8. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Chlorochroman-2-carboxylic Acid and its Synonymous Nomenclature

This guide provides a comprehensive technical overview of 6-Chlorochroman-2-carboxylic acid, a versatile heterocyclic building block with significant applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical identity, synthesis, biological activities, and analytical methodologies.

Part 1: Chemical Identity and Synonyms

This compound is a chlorinated derivative of chroman-2-carboxylic acid. Due to the complexities of chemical nomenclature, it is recognized by several synonymous names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and material procurement.

The most widely accepted and utilized synonym is 6-chloro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid .[1] This name explicitly details the structural features of the molecule according to IUPAC nomenclature guidelines.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| Primary Name | This compound |

| Systematic Name | 6-chloro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[1] |

| CAS Number | 40026-24-2[1] |

| Molecular Formula | C₁₀H₉ClO₃[1] |

| Molecular Weight | 212.63 g/mol |

Part 2: Synthesis and Preparation

The synthesis of this compound and its analogs is a critical aspect of its application in research and development. Several synthetic routes have been reported, with the choice of method often depending on the desired scale, purity, and available starting materials.

A. Synthesis via Phenol and γ-Butyrolactone Derivatives

A common and efficient method for the preparation of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds involves a two-step process starting from a substituted phenol and a γ-butyrolactone compound.[2] This method is advantageous due to its reasonable route design, simple steps, and suitability for industrial-scale production.[2]

Experimental Protocol:

Step 1: Intermediate Formation

-

To a solution of a p-chlorophenol in a suitable solvent, add an equimolar amount of a γ-butyrolactone derivative.

-

Under an inert atmosphere, add a strong base (e.g., sodium hydride) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Ring Closure

-

Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).

-

Add a Lewis acid catalyst (e.g., aluminum chloride) or a strong protic acid (e.g., trifluoromethanesulfonic acid) at room temperature.[2]

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and quench with dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Part 3: Biological Activity and Mechanisms of Action

This compound and its derivatives have garnered significant interest due to their diverse biological activities. These compounds have been investigated for their potential as anti-inflammatory, cardiovascular, and metabolic agents.

A. Anti-inflammatory and Analgesic Properties

One of the key mechanisms of action for this compound is its ability to inhibit the biosynthesis of prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation and pain. The inhibition is achieved through the targeting of the phospholipase A2 (PLA2) enzyme.

Signaling Pathway: Phospholipase A2 and Prostaglandin Synthesis

Caption: Inhibition of the Phospholipase A2 pathway by this compound.

B. Regulation of Gene Expression via NF-κB Inhibition

Derivatives of chroman-2-carboxylic acid have been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB).[3] NF-κB is a crucial transcription factor involved in the inflammatory response, cell survival, and proliferation. Its dysregulation is implicated in numerous inflammatory diseases and cancers.

Signaling Pathway: NF-κB Activation and Inhibition

Caption: Inhibition of the NF-κB signaling pathway by chroman-2-carboxylic acid derivatives.

C. Cardiovascular and Metabolic Effects

Research has indicated that 6-Chlorochroman-2-carboxylic acids can act as antagonists for cholesterol biosynthesis and lipolysis in vitro.[4] This suggests potential applications in the development of therapies for dyslipidemia and other metabolic disorders. The inhibition of cholesterol synthesis and the reduction of lipolysis can contribute to a more favorable lipid profile.

Experimental Protocol: In Vitro Lipolysis Assay

-

Cell Culture: Culture adipocytes (e.g., 3T3-L1) in a suitable medium until differentiation.

-

Assay Setup: Seed the differentiated adipocytes in a multi-well plate.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control. A positive control, such as isoproterenol (a β-adrenergic agonist), should be included to stimulate lipolysis.[5]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-4 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Glycerol Quantification: Measure the glycerol content in the supernatant using a commercially available colorimetric or fluorometric assay kit. The amount of glycerol released is directly proportional to the rate of lipolysis.[6]

-

Data Analysis: Calculate the percentage of lipolysis inhibition for each concentration of the test compound compared to the stimulated control.

Part 4: Applications in Research and Development

The unique chemical structure of this compound makes it a valuable scaffold and intermediate in the synthesis of more complex molecules with therapeutic or agrochemical properties.

A. Pharmaceutical Applications

The chroman-2-carboxylic acid core is a key structural motif in various pharmacologically active compounds. For instance, the fluoro-analog, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is a crucial intermediate in the synthesis of Nebivolol, a β-blocker used to treat high blood pressure.[7][8] The anti-inflammatory and metabolic properties of this compound derivatives make them attractive candidates for drug discovery programs targeting cardiovascular diseases, inflammation, and metabolic syndrome.

B. Agrochemical Applications

In the agrochemical industry, chroman derivatives serve as building blocks for the synthesis of herbicides and plant growth regulators.[9] The specific substitution pattern on the chroman ring can be tailored to achieve selective activity against target weeds or to modulate plant development.

Part 5: Analytical Characterization

Accurate characterization of this compound is essential for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

A. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound. The characteristic chemical shifts of the protons and carbons in the chroman ring system and the carboxylic acid group provide a unique fingerprint of the molecule.[10][11] The acidic proton of the carboxyl group typically appears as a broad singlet in the ¹H NMR spectrum at a downfield chemical shift (δ 10-13 ppm).[10][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a strong absorption around 1700-1750 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.

Table 2: Typical Spectroscopic Data for Carboxylic Acids

| Spectroscopic Technique | Characteristic Signal |

| ¹H NMR | Broad singlet, δ 10-13 ppm (COOH) |

| ¹³C NMR | δ 170-185 ppm (C=O of COOH)[12] |

| IR Spectroscopy | Broad band, 2500-3300 cm⁻¹ (O-H stretch); Strong band, 1700-1750 cm⁻¹ (C=O stretch) |

B. Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity and quantifying this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile.[13][14] Detection is commonly performed using a UV detector.

Experimental Protocol: HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

-

Analysis: Inject the standards and samples onto the HPLC system and integrate the peak area corresponding to this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound - Google Patents [patents.google.com]

- 3. Synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their inhibitory effect on nuclear factor-kappaB (NF-kappaB) activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lipolysis Kits [zen-bio.com]

- 6. Lipolysis Assay Kit. Colorimetric. Quantitative. (ab185433) | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. myneni.princeton.edu [myneni.princeton.edu]

- 13. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 14. cipac.org [cipac.org]

A Senior Application Scientist's Guide to 6-Chlorochroman-2-carboxylic Acid: A Versatile Heterocyclic Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorochroman-2-carboxylic acid is a halogenated heterocyclic compound that has emerged as a pivotal structural motif and versatile building block in medicinal chemistry and organic synthesis.[1] Its rigid chroman scaffold, combined with the reactive carboxylic acid functionality and the electronic influence of the chlorine substituent, provides a unique platform for the development of novel therapeutic agents and functional materials.[2] This guide delves into the core physicochemical properties, spectroscopic signature, synthetic methodologies, and chemical reactivity of this valuable intermediate. We will explore its established applications, particularly in the modulation of metabolic and inflammatory pathways, where it has been identified as an antagonist of cholesterol biosynthesis and an inhibitor of prostaglandin E2 synthesis.[3][4] Furthermore, this document provides detailed, field-proven protocols for its synthesis, chiral resolution, and characterization, designed to empower researchers in leveraging its full potential in drug discovery and development programs.

Core Physicochemical and Spectroscopic Profile

Accurate identification and characterization are the bedrock of chemical research. This compound is a stable, crystalline solid at room temperature, and its identity is unequivocally confirmed through a combination of physical and spectroscopic data.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and regulatory documentation.

| Property | Value | Reference(s) |

| CAS Number | 40026-24-2 | [1][5][6] |

| Molecular Formula | C₁₀H₉ClO₃ | [1][5][6] |

| Molecular Weight | 212.63 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | |

| Typical Purity | ≥97% | [1][6] |

| SMILES | C1CC2=C(C=CC(=C2)Cl)OC1C(=O)O | |

| InChI Key | UIVQVPBZOASIML-UHFFFAOYSA-N | [5] |

Spectroscopic Signature for Structural Validation

The following spectroscopic data are characteristic of the compound and serve as a reliable fingerprint for its identification.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features characteristic of a carboxylic acid. A very broad absorption band is observed in the 3500-2500 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[7][8] A strong, sharp carbonyl (C=O) stretching peak appears around 1700-1730 cm⁻¹.[7]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : In a typical deuterated solvent like DMSO-d₆, the most downfield signal is the carboxylic acid proton (–COOH), which appears as a broad singlet between 10-12 ppm.[7] The aromatic region will show signals corresponding to the three protons on the substituted benzene ring. The aliphatic protons of the chroman ring system typically appear as complex multiplets in the upfield region.

-

¹³C NMR Spectroscopy : The carboxyl carbon (C=O) is a key diagnostic signal, appearing in the downfield region of the spectrum, typically between 160-185 ppm.[7] The spectrum will also feature signals for the six aromatic carbons and the three aliphatic carbons of the chroman core.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic fragmentation pattern for carboxylic acids involves the sequential loss of a hydroxyl radical (•OH, 17 Da) and carbon monoxide (CO, 28 Da).[7]

Synthesis and Stereochemical Control

The biological activity of chiral molecules like this compound is often confined to a single enantiomer. Therefore, methodologies for both racemic synthesis and efficient stereochemical resolution are critical for its application in drug development.

Racemic Synthesis Pathway

A common and robust method for synthesizing the racemic mixture of this compound involves the cyclization of a β-(2-hydroxy-5-chlorobenzoyl) acrylic acid intermediate, which is prepared from p-chloroanisole and maleic anhydride.[4] This multi-step process is a reliable route to obtaining the core scaffold.

References

Methodological & Application

Enantiospecific Synthesis of Chroman-2-Carboxylates: An Application Note for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Chroman-2-Carboxylates

The chroman scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Specifically, enantiomerically pure chroman-2-carboxylates serve as crucial building blocks in the synthesis of numerous therapeutic agents, including treatments for diabetes, cancer, and neurodegenerative diseases.[3][4] The stereochemistry at the C2 position is often critical for pharmacological activity, making the development of robust and efficient enantiospecific synthetic methods a key focus in medicinal and process chemistry.[5] This technical guide provides an in-depth exploration of modern strategies for the enantiospecific synthesis of chroman-2-carboxylates, with a focus on organocatalytic, biocatalytic, and other prominent asymmetric methodologies.

Core Synthetic Strategies: A Comparative Overview

The enantioselective construction of the chroman-2-carboxylate framework can be broadly categorized into three highly effective approaches:

-

Asymmetric Organocatalysis: This strategy leverages small, chiral organic molecules to induce enantioselectivity in the key ring-forming step. The intramolecular oxa-Michael addition is a particularly powerful and widely employed transformation in this context.[5][6]

-

Biocatalysis and Kinetic Resolution: Enzymes, particularly lipases, offer an environmentally benign and highly selective means to resolve racemic mixtures of chroman-2-carboxylates or their precursors.[5][7] This method relies on the selective transformation of one enantiomer, leaving the other in high enantiomeric purity.

-

Transition Metal Catalysis: Chiral complexes of transition metals can effectively catalyze the asymmetric synthesis of chromans through various reaction pathways, including hydrogenation and cyclization reactions.[5][8]

This guide will delve into the mechanistic underpinnings and practical applications of these core strategies, providing detailed protocols and comparative data to inform experimental design.

I. Asymmetric Organocatalysis: The Power of Intramolecular Oxa-Michael Addition

The organocatalytic intramolecular oxa-Michael addition of a phenolic precursor bearing an α,β-unsaturated ester is a highly convergent and atom-economical approach to chiral chroman-2-carboxylates.[5][6] Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thiourea, are particularly effective as they can simultaneously activate both the nucleophile (phenolic hydroxyl group) and the electrophile (Michael acceptor) through non-covalent interactions.[6][9]

Causality of Catalyst Selection

Bifunctional catalysts, like cinchona-alkaloid-urea derivatives, operate through a cooperative mechanism. The basic amine moiety of the cinchona alkaloid deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. Concurrently, the urea or thiourea moiety activates the α,β-unsaturated ester through hydrogen bonding, lowering its LUMO energy and facilitating the nucleophilic attack in a stereocontrolled manner. This dual activation is crucial for achieving high yields and excellent enantioselectivities.[6]

Experimental Protocol: Organocatalytic Synthesis of Ethyl (S)-Chroman-2-carboxylate

This protocol is a representative example of an organocatalytic intramolecular oxa-Michael addition.[8]

Step 1: Synthesis of the (E)-ethyl 3-(2-hydroxyphenyl)acrylate Precursor

-

To a solution of salicylaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.1 eq).

-

Cool the mixture to 0 °C and add a suitable base, such as sodium hydride (1.1 eq), portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the acrylate precursor.

Step 2: Asymmetric Intramolecular Oxa-Michael Addition

-

Dissolve the (E)-ethyl 3-(2-hydroxyphenyl)acrylate (1.0 eq) in a suitable solvent such as THF or dichloromethane.[6]

-

Add the bifunctional organocatalyst (e.g., a cinchona-alkaloid-urea derivative, 5-10 mol%).[6]

-